molecular formula C25H23ClN2OS B2850372 N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide CAS No. 532970-65-3

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

Cat. No. B2850372
CAS RN: 532970-65-3
M. Wt: 434.98
InChI Key: INFFHNQEHOJXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide, commonly known as CBL0137, is a small molecule that has been found to exhibit potent anti-cancer activity in preclinical studies. This compound was first synthesized in 2012 and has since been the subject of extensive research due to its promising therapeutic potential.

Mechanism of Action

The exact mechanism of action of CBL0137 is not fully understood, but it is believed to act by inhibiting the activity of the FACT (facilitates chromatin transcription) complex, which is involved in the regulation of gene expression. By inhibiting FACT, CBL0137 is thought to induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
CBL0137 has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which is involved in the regulation of cell cycle and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of CBL0137 is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on CBL0137. One area of interest is the development of more effective formulations to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to CBL0137, which could help to personalize cancer treatment. Additionally, the development of combination therapies that include CBL0137 is a promising avenue for future research, as it has been shown to enhance the efficacy of other anti-cancer drugs.

Synthesis Methods

The synthesis of CBL0137 involves several steps, starting with the reaction of 4-chlorobenzyl chloride with sodium thiolate to form the corresponding thiol. This is followed by the reaction of the thiol with 3-bromo-1H-indole to form the intermediate product. The final step involves the reaction of the intermediate with 4-methylbenzoyl chloride to form the target compound.

Scientific Research Applications

CBL0137 has been found to exhibit potent anti-cancer activity in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.

properties

IUPAC Name

N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2OS/c1-18-6-10-20(11-7-18)25(29)27-14-15-28-16-24(22-4-2-3-5-23(22)28)30-17-19-8-12-21(26)13-9-19/h2-13,16H,14-15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFFHNQEHOJXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.